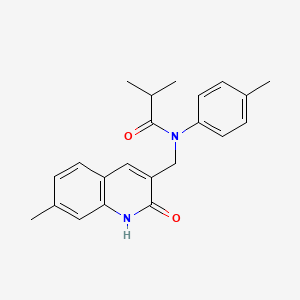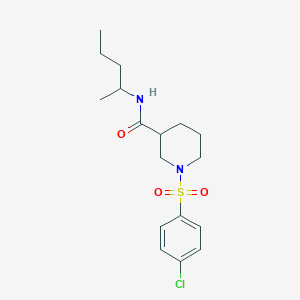
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide, also known as HMN-214, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its potential therapeutic applications in cancer treatment, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has also been found to have other biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has also been found to have anti-angiogenic properties, making it a potential candidate for the treatment of angiogenesis-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is its high potency and specificity towards cancer cells. This makes it a potential candidate for targeted therapy. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide. One of the potential directions is the development of more water-soluble analogs of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide, which can improve its bioavailability and efficacy. Another potential direction is the investigation of the potential therapeutic applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide in other diseases, such as inflammatory and angiogenesis-related diseases. Finally, the combination of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide with other chemotherapeutic agents can be investigated for its potential synergistic effects.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide involves the condensation of 2-hydroxy-7-methylquinoline-3-carboxaldehyde with p-toluidine in the presence of isobutyryl chloride. The resulting product is purified using column chromatography to obtain pure N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(19-9-6-15(3)7-10-19)13-18-12-17-8-5-16(4)11-20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAFUVUBJBHZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)
![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)
![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)
![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)






